(1,3,4-Oxadiazol-2-YL)methanamine
Overview
Description
(1,3,4-Oxadiazol-2-YL)methanamine is a heterocyclic compound that contains an oxadiazole ring, which is a five-membered ring consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, agriculture, and materials science .
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles, have been shown to interact with various targets, including theEpidermal Growth Factor Receptor (EGFR) and acetylcholinesterase . These targets play crucial roles in governing the cell cycle and neurotransmission, respectively.
Mode of Action
For instance, some oxadiazole derivatives have been shown to inhibit EGFR, leading to a decrease in cell proliferation . Others have been found to inhibit acetylcholinesterase, which can enhance cholinergic neurotransmission .
Biochemical Pathways
For example, inhibition of EGFR can affect the EGFR signaling pathway , which plays a crucial role in cell proliferation and survival . Inhibition of acetylcholinesterase can enhance cholinergic neurotransmission, affecting the cholinergic signaling pathway .
Pharmacokinetics
It has been noted that all the compounds in a series of 1,3,4-oxadiazoles had appropriate values towards lipinski parameters for biological efficacy with zero to one lipinski violation . This suggests that these compounds, including potentially (1,3,4-Oxadiazol-2-YL)methanamine, may have favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
For instance, inhibition of EGFR can lead to decreased cell proliferation, which could potentially have anticancer effects . Enhancement of cholinergic neurotransmission through inhibition of acetylcholinesterase could potentially have neuroprotective effects .
Biochemical Analysis
Biochemical Properties
(1,3,4-Oxadiazol-2-YL)methanamine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is acetylcholinesterase, where it exhibits significant inhibitory activity . This interaction is essential in the context of neurodegenerative diseases such as Alzheimer’s disease, where acetylcholinesterase inhibitors are used to enhance cholinergic transmission by preventing the breakdown of acetylcholine. The compound binds to the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions with key amino acid residues, thereby inhibiting its activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes have been extensively studied. In neuronal cells, the compound has been shown to influence cell signaling pathways, particularly those involved in neurotransmission. By inhibiting acetylcholinesterase, this compound increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling . This can lead to improved cognitive function and memory in models of neurodegenerative diseases. Additionally, the compound has been observed to affect gene expression related to neurotransmitter synthesis and degradation, further modulating cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s inhibitory action on acetylcholinesterase involves binding to the enzyme’s active site, where it forms hydrogen bonds and hydrophobic interactions with crucial amino acids . This binding prevents the enzyme from hydrolyzing acetylcholine, leading to increased acetylcholine levels in the synaptic cleft. Additionally, this compound may interact with other enzymes and proteins involved in neurotransmitter metabolism, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its inhibitory activity over extended periods . It is susceptible to degradation under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in models of neurodegenerative diseases, where prolonged inhibition of acetylcholinesterase leads to sustained improvements in cognitive function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits acetylcholinesterase without causing significant adverse effects . At higher doses, toxic effects such as gastrointestinal disturbances and hepatotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects. Threshold effects have also been noted, where a minimum effective dose is required to achieve significant enzyme inhibition and therapeutic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism. The compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, influencing the breakdown and synthesis of acetylcholine . Additionally, this compound may affect the activity of other enzymes involved in neurotransmitter metabolism, such as monoamine oxidase, further modulating metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound is known to interact with acetylcholine transporters, which facilitate its uptake into neuronal cells . Once inside the cells, this compound can accumulate in specific cellular compartments, such as synaptic vesicles, where it exerts its inhibitory effects on acetylcholinesterase . The distribution of the compound within tissues is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and reach target sites in the central nervous system .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the synaptic cleft and synaptic vesicles of neuronal cells, where it interacts with acetylcholinesterase . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The presence of this compound in these subcellular locations ensures its effective inhibition of acetylcholinesterase and modulation of cholinergic signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
(1,3,4-Oxadiazol-2-YL)methanamine can be synthesized through several methods. One common route involves the reaction of hydrazides with carboxylic acids, followed by cyclization using dehydrating agents such as phosphorous oxychloride or thionyl chloride . Another method includes the condensation of p-toluic hydrazide with glycine via the polyphosphoric acid condensation route, which yields a high product yield .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,3,4-Oxadiazol-2-YL)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
(1,3,4-Oxadiazol-2-YL)methanamine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1,3,4-Oxadiazol-2-YL)methanamine include other oxadiazole derivatives such as 1,2,4-oxadiazole and 1,2,5-oxadiazole .
Uniqueness
What sets this compound apart from its analogs is its unique combination of chemical stability, biological activity, and versatility in synthetic applications. Its ability to form stable complexes with various metal ions and its potential as a pharmacophore in drug design further highlight its distinctiveness .
Properties
IUPAC Name |
1,3,4-oxadiazol-2-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-1-3-6-5-2-7-3/h2H,1,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOHHSLSDRAFET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50406270 | |
Record name | (1,3,4-OXADIAZOL-2-YL)METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
716329-40-7 | |
Record name | (1,3,4-OXADIAZOL-2-YL)METHANAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50406270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3,4-Oxadiazol-2-yl)methylamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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